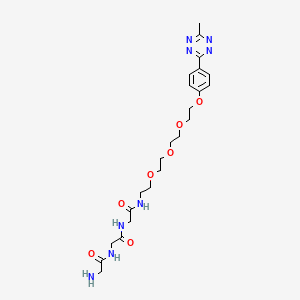

Gly-Gly-Gly-PEG4-methyltetrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-N-[2-[[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITOQRBUELLAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG4-methyltetrazine is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This molecule is meticulously designed with three key functional components: a tripeptide motif (Gly-Gly-Gly), a polyethylene (B3416737) glycol spacer (PEG4), and a methyltetrazine moiety.[4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.

The tripeptide sequence, Gly-Gly-Gly, serves as a minimal peptide linker that can be susceptible to enzymatic cleavage by proteases like cathepsins, which are often upregulated in the tumor microenvironment.[5][6] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the solubility and stability of the molecule and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.[4][7] The methyltetrazine group is a highly reactive and stable bioorthogonal handle that participates in the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives, a cornerstone of "click chemistry".[7][8] This reaction is characterized by its exceptional speed and specificity, allowing for efficient conjugation in complex biological media.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C23H34N8O7 | [1][9] |

| Molecular Weight | 534.6 g/mol | [9] |

| CAS Number | 2353409-82-0 | [1][9] |

| Purity | > 96% | [9] |

| Appearance | Reddish solid (typical for tetrazines) | Inferred from similar compounds |

| Solubility | Soluble in aqueous buffers, DMSO, DMF | [7] |

| Storage Conditions | -20°C, desiccated | [10] |

Mechanism of Action: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary utility of this compound lies in its ability to undergo a highly efficient and bioorthogonal iEDDA reaction with a TCO-functionalized molecule. This [4+2] cycloaddition is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[7]

The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines, a crucial feature for in vivo applications.[11][12]

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.

Reaction Kinetics

| Reactants | Second-Order Rate Constant (k₂) | Conditions |

| Methyltetrazine derivatives and TCO derivatives | ~1,000 - 26,000 M⁻¹s⁻¹ | Aqueous buffer, 37°C |

| General Tetrazine-TCO | Up to 10⁶ M⁻¹s⁻¹ | Optimized conditions |

Note: The exact reaction rate will depend on the specific TCO derivative, solvent, and temperature.

Stability Data

The stability of the methyltetrazine moiety is a critical parameter for its use in bioconjugation. Electron-donating groups, such as the methyl group, generally increase the stability of the tetrazine ring against hydrolysis and nucleophilic attack.[11]

| Condition | Stability | Notes |

| Aqueous Buffers (pH 6-9) | Generally stable | Hydrolysis is a competing reaction, especially outside this pH range.[13] |

| Organic Solvents (anhydrous DMSO, DMF) | Highly stable | Stock solutions can be stored for several days at -20°C.[13] |

| Plasma/Serum | Moderate to high stability | The specific stability in plasma would need to be determined empirically. |

Experimental Protocols

The following sections provide a general, multi-step protocol for the synthesis of an ADC using this compound. Note: These are generalized protocols and will require optimization based on the specific payload, antibody, and desired Drug-to-Antibody Ratio (DAR).

Step 1: Conjugation of a Payload to this compound

This protocol assumes the payload has a primary amine that can react with an activated ester (e.g., NHS ester) of this compound. If the linker has a free amine, it would be activated to an NHS ester first.

Materials:

-

This compound (with a reactive group, e.g., NHS ester)

-

Payload with a primary amine

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the payload in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the activated this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the activated linker solution to the payload solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protection from light if either component is light-sensitive.

-

-

Quenching:

-

(Optional) Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted payload and linker.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate using LC-MS.

-

Step 2: Modification of an Antibody with a TCO Moiety

This protocol describes the labeling of an antibody with a TCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

TCO-NHS Ester Preparation:

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to a suitable buffer for the final conjugation step (e.g., PBS, pH 7.4).

-

Step 3: Final ADC Assembly via iEDDA Reaction

Materials:

-

TCO-modified antibody

-

This compound-payload conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Conjugation:

-

Add the this compound-payload conjugate to the TCO-modified antibody solution. A molar excess of the linker-payload (e.g., 1.5-5 fold) is typically used.

-

Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

-

Purification:

-

Purify the final ADC using a suitable method, such as size exclusion chromatography (SEC), to remove excess linker-payload.

-

-

Characterization:

Caption: Experimental workflow for ADC synthesis.

Signaling Pathways and Cleavage Mechanism

The Gly-Gly-Gly linker is designed to be cleaved by lysosomal proteases, such as cathepsins, following internalization of the ADC into the target cancer cell. This enzymatic cleavage releases the cytotoxic payload, which can then exert its therapeutic effect.

Caption: ADC internalization and payload release pathway.

While the Gly-Gly-Gly sequence is generally considered cleavable, specific kinetic data for its cleavage by different cathepsins is not widely published and would likely need to be determined empirically for a given ADC construct. Studies on similar peptide linkers, such as GGFG, have shown that the cleavage efficiency and resulting products can vary between different cathepsins.[18]

Conclusion

This compound is a versatile and powerful tool for the construction of ADCs and other bioconjugates. Its well-defined structure, incorporating a cleavable peptide linker, a biocompatible spacer, and a highly efficient bioorthogonal handle, provides researchers with a robust platform for developing targeted therapeutics. The rapid and specific nature of the methyltetrazine-TCO iEDDA reaction allows for the assembly of complex biomolecules under mild conditions. A thorough understanding of its properties, reaction kinetics, and stability, as outlined in this guide, is essential for its successful implementation in drug development and other scientific research. Further empirical studies are often necessary to optimize conjugation protocols and to fully characterize the stability and cleavage of the resulting conjugates in a biological context.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. This compound | CAS: 2353409-82-0 | AxisPharm [axispharm.com]

- 5. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medium.com [medium.com]

- 8. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. precisepeg.com [precisepeg.com]

- 10. medkoo.com [medkoo.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. sciex.com [sciex.com]

- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 17. agilent.com [agilent.com]

- 18. iphasebiosci.com [iphasebiosci.com]

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Gly-Gly-Gly-PEG4-methyltetrazine, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Structure and Properties

This compound is a heterobifunctional linker composed of three key moieties: a tri-glycine (Gly-Gly-Gly) peptide, a tetraethylene glycol (PEG4) spacer, and a methyltetrazine reactive group.[1] This unique combination of components imparts desirable properties for its use in creating stable and effective bioconjugates.[1]

The Gly-Gly-Gly tripeptide sequence can serve as a substrate for enzymatic cleavage, potentially enabling the controlled release of conjugated payloads within a cellular environment. It also contributes to the overall stability and can minimize the toxicity of the linker.[1] The hydrophilic PEG4 spacer enhances the aqueous solubility and stability of the molecule and the resulting conjugate, which is crucial for in vivo applications.[1][2][3] The methyltetrazine group is the bioorthogonal reactive handle that enables highly specific and rapid conjugation to molecules containing a trans-cyclooctene (B1233481) (TCO) moiety through an inverse electron demand Diels-Alder (IEDDA) reaction.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2353409-82-0 | [1] |

| Molecular Formula | C23H34N8O7 | [4] |

| Molecular Weight | 534.6 g/mol | [5] |

| Purity | >96% | [5] |

| Solubility | Soluble in Water, DMSO, and DMF | [6] |

| Storage Conditions | -20°C | [6] |

Structural Representation

The chemical structure of this compound highlights the distinct functional components of the molecule.

The Methyltetrazine-TCO Bioorthogonal Reaction

The primary application of this compound is in bioconjugation, which is achieved through the highly efficient and specific reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) group. This reaction is a type of inverse electron demand Diels-Alder (IEDDA) cycloaddition.

Reaction Mechanism

The IEDDA reaction between methyltetrazine and TCO is characterized by its exceptionally fast kinetics and the formation of a stable dihydropyridazine (B8628806) bond, with the release of nitrogen gas as the only byproduct.[7] This reaction is bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.

Reaction Kinetics

Experimental Protocols

While a specific synthesis protocol for this compound is proprietary to commercial suppliers, a general experimental protocol for its use in protein bioconjugation is outlined below. This protocol is based on established methods for tetrazine-TCO ligation.

General Protocol for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A and Protein B, using a TCO-linker and this compound.

Materials:

-

Protein A

-

Protein B

-

TCO-PEG-NHS ester (or other amine-reactive TCO linker)

-

This compound (assuming it has a free amine for conjugation or is modified with an NHS ester)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

1M Sodium Bicarbonate (NaHCO3)

-

Spin desalting columns

-

Reaction tubes

Procedure:

-

Activation of Protein A with TCO:

-

Dissolve Protein A in PBS.

-

Add a molar excess of TCO-PEG-NHS ester.

-

Incubate at room temperature for 30-60 minutes.

-

Remove excess TCO linker using a spin desalting column.

-

-

Activation of Protein B with Methyltetrazine:

-

Dissolve Protein B in PBS.

-

Add a molar excess of an amine-reactive version of this compound (e.g., an NHS ester derivative).

-

Incubate at room temperature for 30-60 minutes.

-

Remove excess tetrazine linker using a spin desalting column.

-

-

Conjugation of TCO-Protein A and Tetrazine-Protein B:

-

Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a reaction tube, typically at a 1:1 molar ratio.

-

Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or other analytical techniques.

-

The resulting conjugate is now ready for purification or direct use.

-

Applications in Drug Development

This compound is particularly valuable in the development of next-generation therapeutics, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the ADC to a specific target, such as a cancer cell, and upon internalization, the cleavable Gly-Gly-Gly peptide can be hydrolyzed by lysosomal enzymes, releasing the drug payload. The bioorthogonal nature of the tetrazine-TCO ligation allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.

As this compound is a chemical linker, it does not directly participate in biological signaling pathways. Instead, it serves as a crucial tool to connect molecules that do, such as antibodies and therapeutic agents. The design of any experiment involving this linker should consider the signaling pathways of the conjugated biomolecules.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure, incorporating a cleavable peptide, a solubilizing PEG spacer, and a highly reactive bioorthogonal handle, makes it an ideal component for the construction of sophisticated bioconjugates for a range of applications, from basic research to the development of targeted therapeutics. The rapid and specific nature of the methyltetrazine-TCO ligation ensures high efficiency and reproducibility in conjugation reactions.

References

- 1. This compound | CAS: 2353409-82-0 | AxisPharm [axispharm.com]

- 2. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Gly-Gly-Gly-PEG3-methyltetrazine, 2353409-82-0 | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

The Role of PEG4 Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, is a cornerstone of modern bioconjugation, significantly enhancing the therapeutic potential of biomolecules. This technical guide provides a comprehensive overview of the function of short, discrete PEG spacers, specifically tetraethylene glycol (PEG4), in the design and performance of bioconjugates. We will delve into the core principles of how PEG4 spacers modulate the physicochemical and biological properties of molecules, present quantitative data to illustrate these effects, and provide detailed experimental protocols for key bioconjugation and characterization techniques. Furthermore, this guide will utilize Graphviz diagrams to visualize critical pathways and workflows where PEG4 spacers play a pivotal role.

Introduction: The Versatility of PEG Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a fundamental technology in drug development, diagnostics, and materials science.[1] The choice of the linker used to connect these molecular entities is critical and can profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[2] Polyethylene glycol (PEG) has emerged as the gold standard for linkers due to its biocompatibility, non-toxicity, and high water solubility.[1]

PEG spacers are composed of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). While long, polydisperse PEG chains have been traditionally used to increase the hydrodynamic size of proteins and shield them from the immune system, short, monodisperse PEG spacers, such as PEG4, offer a more precise tool to fine-tune the properties of bioconjugates.[1][3] A PEG4 spacer consists of four ethylene glycol units, providing a flexible and hydrophilic linkage between the conjugated molecules.[4][5]

This guide will specifically focus on the multifaceted functions of the PEG4 spacer in various bioconjugation applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Functions of the PEG4 Spacer

The incorporation of a PEG4 spacer into a bioconjugate imparts several advantageous properties that can significantly enhance its performance. These functions stem from the inherent chemical and physical characteristics of the polyethylene glycol chain.

Enhanced Solubility and Reduced Aggregation

A primary challenge in the development of bioconjugates, particularly ADCs, is the often-hydrophobic nature of the payload molecules.[5] Conjugation of these hydrophobic moieties to a biologic can lead to aggregation, reduced solubility, and accelerated clearance from circulation.[6] The hydrophilic nature of the PEG4 spacer acts as a solubilizing agent, mitigating these issues.[7][8] The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the hydrophobic payload and increasing the overall water solubility of the conjugate.[9] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[10]

Improved Pharmacokinetics and Stability

The presence of a PEG4 spacer can positively influence the pharmacokinetic (PK) profile of a bioconjugate.[3] By increasing the hydrophilicity of the molecule, PEG4 linkers can reduce non-specific interactions with other proteins and cell membranes, leading to a longer circulation half-life and increased accumulation at the target site.[10][11] Furthermore, the flexible PEG chain can provide a protective "shield" around the conjugated molecule, offering some protection from proteolytic degradation and enhancing its stability in vivo.[1][12]

Reduction of Immunogenicity

While PEG itself can be immunogenic in some cases, PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins.[7][13] The flexible PEG4 chain can mask immunogenic epitopes on the surface of the protein, preventing their recognition by the immune system and reducing the formation of anti-drug antibodies (ADAs).[1] However, it is important to note that the potential for an anti-PEG immune response should be assessed on a case-by-case basis.[8]

Optimized Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[14] The length, flexibility, and composition of the linker are critical determinants of the stability and geometry of this complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[14] PEG4 spacers provide the necessary flexibility and hydrophilicity to allow the two ends of the PROTAC to optimally engage their respective protein partners, thereby enhancing the efficiency of protein degradation.[9][14]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of the impact of PEG spacers on the properties of bioconjugates. It is important to note that direct head-to-head comparisons using the same antibody, payload, and experimental conditions are limited in the published literature.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| Linker | ADC Model | Animal Model | Key PK Parameter | Result | Reference |

| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | [3] |

| PEG4 | Trastuzumab-MMAE | Mouse | Half-life (t1/2) | Significantly longer than non-PEGylated ADC | [15] |

| PEG8 | Trastuzumab-MMAE | Mouse | Clearance | Slower than PEG4 ADC | [15] |

| PEG12 | Brentuximab-MMAE | Monkey | Efficacy | Enhanced in vivo efficacy compared to non-PEGylated | [16] |

| mPEG24 | RS7-MMAE | Mouse | Half-life (t1/2) | Prolonged half-life and enhanced tolerability | [5] |

Table 2: Impact of PEG Spacer on ADC Stability and Aggregation

| Linker Type | Conjugation Chemistry | DAR | Aggregation (%) | In Vitro Plasma Stability (Half-life) | Reference |

| Non-PEG (Maleimide) | Thiol | 4 | Higher | Shorter | [17] |

| PEG4 (Maleimide) | Thiol | 4 | Lower | Longer | [17] |

| PEG4 (DBCO - Click Chemistry) | Azide | 4 | Minimal | High | [17] |

| Pendant PEG12 | Amide | 8 | Low | Slower clearance rates | [11] |

Table 3: Influence of PEG Spacer Length on Binding Affinity

| Conjugate | Linker | Target Antigen/Receptor | Binding Affinity (KD) | Fold Change vs. Unconjugated | Reference |

| Unconjugated Antibody | N/A | JQL | 1.2 nM | - | [18] |

| H10NPEG4 H ADC | PEG4 | JQL | 1.5 nM | ~1.25x decrease | [18] |

| H10TPEG8 ADC | PEG8 | JQL | 1.3 nM | ~1.08x decrease | [18] |

| Unconjugated aHIS | N/A | 6xHis peptide | 2.5 nM | - | [18] |

| aHISNPEG4 ADC | PEG4 | 6xHis peptide | 2.8 nM | ~1.12x decrease | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: Amine-Specific PEGylation of a Protein with a PEG4-NHS Ester

This protocol describes a general procedure for conjugating a PEG4-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG4-NHS Ester (e.g., NHS-PEG4-Maleimide)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer using a desalting column or dialysis.[19]

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG4-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[20] The NHS-ester moiety is susceptible to hydrolysis, so it is crucial to minimize exposure to moisture.[19]

-

Conjugation Reaction:

-

Calculate the required volume of the 10 mM PEG4-NHS ester solution to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[21][22]

-

Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[20]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[20]

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted PEG4-NHS ester.[23]

-

Purification: Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[20][24]

-

Characterization: Characterize the PEGylated protein to determine the degree of labeling, purity, and biological activity using techniques such as SDS-PAGE, Western blot, and functional assays.[1][13]

Protocol 2: In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Materials:

-

ADC of interest

-

Plasma from the desired species (e.g., human, mouse, rat)

-

Phosphate-Buffered Saline (PBS)

-

Incubator at 37°C

-

Acetonitrile (B52724) with an internal standard for quenching

-

LC-MS/MS system for analysis

Procedure:

-

ADC Incubation: Incubate the ADC sample in plasma at 37°C for a defined period (e.g., up to 7 days).[20][23]

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), draw aliquots of the plasma-ADC mixture.[3][19]

-

Quenching: Terminate the reaction by adding cold acetonitrile containing an internal standard to the plasma aliquots.[9]

-

Sample Preparation: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.[9]

-

Analysis:

-

Quantification of Released Drug: Analyze the supernatant by LC-MS/MS to quantify the amount of free drug or drug-linker that has been released from the ADC over time.[20]

-

Intact ADC Analysis: Alternatively, the total antibody and conjugated antibody can be measured using ELISA to calculate the degree of drug loss.[20]

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released drug over time to determine the in vitro plasma half-life of the ADC.[20]

Protocol 3: ELISA for Detection of Anti-PEG Antibodies

This protocol provides a general workflow for an enzyme-linked immunosorbent assay (ELISA) to detect the presence of anti-PEG antibodies in serum or plasma samples.

Materials:

-

Microtiter plates coated with a PEGylated protein (e.g., PEG-BSA)

-

Serum or plasma samples from the study subjects

-

Calibrators (e.g., a known concentration of anti-PEG antibody)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Diluent Buffer (e.g., PBS with 1% BSA)

-

HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP)

-

TMB Substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Sample and Calibrator Preparation: Dilute the serum/plasma samples and calibrators in the diluent buffer. A starting dilution of 1:100 is common.[25][26]

-

Incubation: Add 100 µL of the diluted samples and calibrators to the PEG-BSA coated microtiter wells. Incubate for 1 hour at room temperature.[10]

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the wash buffer.[10]

-

Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in diluent buffer) to each well. Incubate for 45-60 minutes at room temperature.[10]

-

Washing: Repeat the washing step as described in step 3.[10]

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[10]

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[10]

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[10]

-

Data Analysis: Generate a standard curve from the absorbance values of the calibrators. Use the standard curve to determine the concentration of anti-PEG antibodies in the samples.[25]

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the function of PEG4 spacers in bioconjugation.

Caption: A typical experimental workflow for the synthesis and purification of a bioconjugate using a PEG4-NHS ester linker.

Caption: The role of a PEG4 linker in facilitating the formation of a productive ternary complex in PROTAC-mediated protein degradation.

Conclusion

The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation, offering a precise means to enhance the properties of therapeutic and diagnostic molecules. Its ability to improve solubility, increase stability, reduce immunogenicity, and optimize the spatial orientation of conjugated moieties makes it an invaluable component in the design of advanced bioconjugates such as ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of PEG4 spacers in their bioconjugation strategies. As our understanding of the intricate interplay between linker chemistry and biological function continues to evolve, the rational design and application of well-defined spacers like PEG4 will be paramount in the development of the next generation of targeted therapeutics.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 8. dls.com [dls.com]

- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. k-assay.com [k-assay.com]

- 12. researchgate.net [researchgate.net]

- 13. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Degradation and PROTACs [worldwide.promega.com]

- 15. researchgate.net [researchgate.net]

- 16. vectorlabs.com [vectorlabs.com]

- 17. benchchem.com [benchchem.com]

- 18. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 21. tandfonline.com [tandfonline.com]

- 22. enamine.net [enamine.net]

- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 24. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

- 25. 4adi.com [4adi.com]

- 26. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Methyltetrazine Moiety for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methyltetrazine moiety and its application in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. We will delve into the core principles, quantitative data, experimental protocols, and key applications relevant to researchers in the life sciences and drug development.

Introduction to Methyltetrazine Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Among the most powerful bioorthogonal reactions is the iEDDA cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of cytotoxic catalysts, making it an invaluable tool for in vivo applications.[4][5]

The methyltetrazine moiety, in particular, has emerged as a superior choice for many bioorthogonal applications due to its optimal balance of reactivity and stability in aqueous environments.[6][7] While other tetrazine derivatives may offer faster kinetics (e.g., H-tetrazine) or greater stability (e.g., tert-butyl-tetrazine), methyltetrazine provides a favorable combination of both, crucial for successful in vivo experiments.[6]

Core Principles of the Methyltetrazine-TCO Ligation

The reaction between a methyltetrazine and a TCO is a type of [4+2] cycloaddition.[8] The tetrazine acts as the electron-deficient diene, and the strained TCO serves as the electron-rich dienophile.[8] The reaction proceeds rapidly and irreversibly, forming a stable dihydropyridazine (B8628806) product and releasing nitrogen gas as the only byproduct.[3] This clean and efficient ligation can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorption band between 510 and 550 nm.[3]

Quantitative Data: A Comparative Analysis

The selection of a bioorthogonal pair is often dictated by quantitative parameters such as reaction kinetics and stability. The following tables summarize key data for methyltetrazine and other relevant click chemistry reagents.

Table 1: Comparative Reaction Kinetics of Various Tetrazine Derivatives with TCO

| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Characteristics |

| Methyltetrazine | ~1,000 - 10,332[6][7] | Optimal balance of reactivity and stability.[6] |

| H-Tetrazine | Up to 30,000[6] | Fastest kinetics, but low in vivo stability.[6] |

| Phenyl-Tetrazine | ~1,000[6] | Moderate stability. |

| tert-Butyl-Tetrazine | Slower than methyltetrazine[6] | Very high stability, but slower kinetics.[6] |

| Pyridyl-Tetrazine | Slower than H-Tetrazine, but faster than Methyl-Tetrazine[7] | High reactivity, but lower stability than methyltetrazine.[7] |

| Triazolyl-Tetrazine | 10,332[7] | High reactivity and good stability.[7] |

Table 2: In Vivo and In Vitro Stability of Tetrazine Derivatives

| Tetrazine Derivative | In Vivo Stability | Stability in DMEM with 10% FBS (48h) |

| Methyltetrazine | High[6] | >63%[7] |

| H-Tetrazine | Low[6] | <13%[7] |

| Phenyl-Tetrazine | Moderate[6] | N/A |

| tert-Butyl-Tetrazine | Very High[6] | N/A |

| Pyridyl-Tetrazine | N/A | <13%[7] |

| Triazolyl-Tetrazine | N/A | >63%[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of methyltetrazine click chemistry in research. Below are key experimental protocols.

General Protein-Protein Conjugation via Methyltetrazine-TCO Ligation

This protocol describes the conjugation of two proteins using a methyltetrazine-TCO linkage.[3]

Materials:

-

Protein 1

-

Protein 2

-

TCO-PEG-NHS ester

-

Methyltetrazine-PEG-NHS ester

-

1 M NaHCO₃

-

PBS buffer (pH 6-9)

-

Spin desalting columns

Procedure:

-

Protein 1 Activation with TCO:

-

Dissolve 100 µg of Protein 1 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of TCO-PEG-NHS ester to the mixture.

-

Incubate at room temperature for 60 minutes.

-

Purify the TCO-activated Protein 1 using a spin desalting column.

-

-

Protein 2 Activation with Methyltetrazine:

-

Dissolve 100 µg of Protein 2 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of methyltetrazine-PEG-NHS ester to the mixture.

-

Incubate at room temperature for 60 minutes.

-

Purify the methyltetrazine-activated Protein 2 using a spin desalting column.

-

-

iEDDA Conjugation:

-

Mix the TCO-activated Protein 1 and the methyltetrazine-activated Protein 2 in a 1:1 molar ratio.

-

Rotate the mixture for 1 hour at room temperature.

-

The resulting protein-protein conjugate is now ready for use.[3]

-

In Vitro Stability Assay of Methyltetrazine Derivatives in Serum

This protocol allows for the assessment of the stability of a methyltetrazine derivative in a biological medium.[6]

Materials:

-

Methyltetrazine derivative

-

Fetal Bovine Serum (FBS) or human serum

-

Dulbecco's Modified Eagle Medium (DMEM)

-

DMSO

-

Incubator at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

-

Prepare a stock solution of the methyltetrazine derivative in DMSO.

-

Dilute the stock solution in DMEM containing 10% FBS to a final concentration of 100 µM.

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 1, 4, 12, 24, 48 hours), take an aliquot of the solution.

-

Analyze the samples by HPLC to quantify the amount of remaining tetrazine derivative.

In Vivo Pretargeted PET Imaging Workflow

This protocol outlines a general workflow for in vivo Positron Emission Tomography (PET) imaging using the methyltetrazine-TCO ligation.[6][9]

Materials:

-

Tumor-bearing animal model

-

Antibody-TCO conjugate targeting a tumor-specific antigen

-

¹⁸F-labeled methyltetrazine derivative

-

PET/CT scanner

-

Anesthesia

Procedure:

-

Pretargeting: Administer the antibody-TCO conjugate to the tumor-bearing animal via intravenous injection.

-

Accumulation and Clearance: Allow the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This timeframe is dependent on the specific antibody and should be empirically determined.

-

Tracer Administration: Administer the ¹⁸F-labeled methyltetrazine derivative intravenously.

-

In Vivo Click Reaction: The radiolabeled methyltetrazine will rapidly react with the TCO-functionalized antibody at the tumor site.

-

Imaging: Perform PET/CT imaging to visualize the distribution of the radiolabel, which will be concentrated at the tumor site.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving methyltetrazine click chemistry.

Caption: Workflow for in vitro protein-protein conjugation.

Caption: Workflow for pretargeted in vivo imaging.

Applications in Drug Development and Research

The unique characteristics of the methyltetrazine-TCO ligation have led to its widespread adoption in various research and development areas:

-

Targeted Drug Delivery: Methyltetrazine click chemistry can be used to construct antibody-drug conjugates (ADCs) where a therapeutic agent is attached to a tumor-targeting antibody. The bioorthogonal nature of the reaction allows for the assembly of these complex biomolecules with high precision.[5][10]

-

Molecular Imaging: As detailed in the protocol above, pretargeted imaging strategies that utilize the methyltetrazine-TCO reaction enable high-contrast imaging of specific biological targets in vivo.[6][9][11] This has significant implications for disease diagnosis and monitoring.

-

Live Cell Labeling: The rapid kinetics and biocompatibility of the reaction make it ideal for labeling and tracking biomolecules on the surface of or inside living cells without causing perturbation.[12][13][14]

-

Biomaterial Science: Click chemistry is employed to functionalize surfaces and hydrogels, creating materials with specific biological properties for applications in tissue engineering and regenerative medicine.

Conclusion

The methyltetrazine moiety represents a cornerstone of modern bioorthogonal chemistry. Its well-balanced properties of high reactivity and stability make it an exceptionally versatile tool for researchers, scientists, and drug development professionals. The inverse-electron-demand Diels-Alder reaction with trans-cyclooctene provides a robust and efficient method for the precise chemical modification of biomolecules in complex biological environments, paving the way for continued innovation in targeted therapeutics, advanced diagnostics, and fundamental biological research.

References

- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Mechanism and Application of Gly-Gly-Gly-PEG4-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structure, mechanism of action, and application of Gly-Gly-Gly-PEG4-methyltetrazine, a heterobifunctional linker central to advancements in bioconjugation, therapeutic development, and molecular imaging.

Molecular Structure and Component Functions

This compound is a precisely engineered molecule composed of three distinct functional units: a methyltetrazine group, a polyethylene (B3416737) glycol spacer, and a tripeptide sequence. Each component serves a specific role in its overall function.[1]

-

Methyltetrazine: This is the highly reactive "warhead" of the linker. It serves as the bioorthogonal handle that participates in an exceptionally fast and specific chemical reaction with a complementary partner, typically a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][2] The 6-methyl-3-aryl tetrazine structure provides a balance of high stability in aqueous environments and rapid reactivity.[3]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer. Its primary functions are to enhance the solubility and stability of the molecule in aqueous buffers, which is critical for biological applications.[1][4][5] Furthermore, the PEG spacer mitigates potential immunogenicity and provides spatial separation between the conjugated molecules, preventing steric hindrance.[]

-

Gly-Gly-Gly (GGG) Tripeptide: This tripeptide sequence acts as a linker that can be designed for selective cleavage. In the context of antibody-drug conjugates (ADCs), peptide linkers like GGG are often engineered to be stable in systemic circulation but are cleaved by specific lysosomal proteases (e.g., Cathepsin B) once the ADC is internalized into a target cell.[7][8][9] This enzymatic cleavage ensures the controlled release of a cytotoxic payload at the site of action. The tripeptide can also contribute to molecular stability and reduced toxicity.[1]

Core Mechanism of Action: Inverse Electron Demand Diels-Alder (IEDDA) Ligation

The mechanism of action is not pharmacological but chemical, centered on the bioorthogonal tetrazine ligation reaction. This reaction proceeds via an inverse electron demand Diels-Alder (IEDDA) cycloaddition between the electron-poor methyltetrazine ring and an electron-rich, strained dienophile, most notably trans-cyclooctene (TCO).[10][11]

The process involves two key steps:

-

[4+2] Cycloaddition: The tetrazine (a 4π-electron diene) rapidly reacts with the TCO (a 2π-electron dienophile) to form an unstable bicyclic intermediate. This is the rate-determining step.[11]

-

Retro-Diels-Alder Elimination: The intermediate undergoes a subsequent, irreversible retro-Diels-Alder reaction, which eliminates a molecule of nitrogen gas (N₂).[10] This step drives the reaction to completion and results in the formation of a highly stable dihydropyridazine (B8628806) or pyridazine (B1198779) conjugate.[11][12]

This ligation is renowned for its exceptional features:

-

Speed: It is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low micromolar concentrations typical in biological systems.[12]

-

Selectivity: The tetrazine and TCO moieties are highly selective for each other and do not cross-react with native biological functional groups, ensuring precise and targeted conjugation.[2][12]

-

Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and does not require cytotoxic catalysts like copper.[10][12]

Quantitative Data

The performance of the tetrazine-TCO ligation is characterized by its exceptionally high reaction rates. The specific kinetics can be influenced by the substituents on both the tetrazine and TCO rings.[11]

| Parameter | Value | Conditions | Significance |

| Second-Order Rate Constant (k₂) | 1,000 - 1,000,000 M⁻¹s⁻¹ | Aqueous media, Room Temp | Represents one of the fastest bioorthogonal reactions, enabling conjugation at very low concentrations.[3][10] |

| Reaction pH Range | 6.0 - 9.0 | PBS Buffer | Compatible with a wide range of physiological and experimental conditions.[10][13] |

| Reaction Monitoring | Disappearance of absorbance at 510-550 nm | Spectrophotometry | The tetrazine chromophore provides a convenient, non-invasive method to track reaction progress.[10][14] |

| Byproduct | Nitrogen Gas (N₂) | - | The only byproduct is inert and diffuses away, ensuring a clean reaction.[10] |

Experimental Protocols

Below is a generalized protocol for the conjugation of a TCO-modified protein to this compound.

A. Reagent Preparation

-

Tetrazine Linker Stock: Dissolve the this compound linker in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).[3][13] Store aliquots at -20°C to minimize degradation from moisture.

-

TCO-Modified Protein: Prepare the TCO-functionalized protein in a non-amine-containing buffer, such as PBS (phosphate-buffered saline), at a pH between 7.0 and 8.5.[13] Ensure the protein concentration is accurately determined.

B. Conjugation Reaction

-

Combine the TCO-modified protein with the tetrazine linker stock solution in the reaction buffer.

-

A slight molar excess of the tetrazine linker (e.g., 1.1 to 5 equivalents relative to the protein) is often used to ensure complete consumption of the TCO-modified protein.[13]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 1-2 hours.[13] The reaction is often complete within minutes due to the fast kinetics.[15]

-

(Optional) Monitor the reaction by measuring the decrease in absorbance at ~520 nm until the signal plateaus.[10]

C. Purification

-

Following incubation, remove the excess, unreacted tetrazine linker and any solvent from the protein conjugate.

-

Common purification methods include spin desalting columns, dialysis, or size-exclusion chromatography (SEC), which separate the large protein conjugate from the small molecule linker.[10]

Applications in Research and Drug Development

The unique properties of the this compound linker make it a powerful tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The tetrazine end allows for site-specific conjugation to a TCO-modified antibody, while the cleavable GGG peptide ensures the drug is released only after the ADC is internalized by a cancer cell.[7][8]

-

In Vivo Imaging: The fast kinetics of the tetrazine ligation are ideal for pre-targeted imaging techniques (PET or fluorescence).[12] In this strategy, a TCO-modified antibody is administered first and allowed to accumulate at the target site (e.g., a tumor). A smaller, rapidly clearing tetrazine-linked imaging agent is administered later, which "clicks" to the antibody in vivo for a high-contrast image.[11]

-

Live-Cell Labeling and Tracking: The bioorthogonality and speed of the reaction enable the specific labeling of biomolecules on the surface of or inside living cells without disrupting cellular processes, facilitating detailed studies of protein localization and interactions.[4]

-

Biomaterial and Surface Functionalization: The linker can be used to covalently attach biologically active molecules to the surfaces of materials, enhancing their biocompatibility or creating functionalized biosensors and tissue engineering scaffolds.[]

References

- 1. This compound | CAS: 2353409-82-0 | AxisPharm [axispharm.com]

- 2. Tetrazine Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 4. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 5. Gly-Gly-Gly-PEG7-methyltetrazine | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. biocat.com [biocat.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 15. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Cleavable Linkers in Antibody-Drug Conjugates

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. benchchem.com [benchchem.com]

- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 19. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Gly-PEG4-methyltetrazine linker, a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This linker system offers a unique combination of a protease-cleavable peptide, a hydrophilic spacer, and a bioorthogonal handle for precise drug conjugation, addressing key challenges in ADC development.

Introduction to this compound

The this compound linker is a sophisticated chemical entity designed for the development of next-generation ADCs.[1][2][3] It comprises three key functional domains:

-

A Tri-glycine (Gly-Gly-Gly) Peptide: This sequence serves as a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[]

-

A Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that imparts favorable pharmacokinetic properties to the ADC.[7][8] It can enhance solubility, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[7]

-

A Methyltetrazine Moiety: This functional group is a key component for bioorthogonal chemistry.[9] It reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) "click" reaction.[9] This highly efficient and selective ligation allows for the precise, covalent attachment of the drug-linker complex to a TCO-modified antibody under mild, physiological conditions.[10][11]

Properties and Specifications

The physicochemical properties of the this compound linker are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C23H34N8O7 | [3] |

| Molecular Weight | 534.57 g/mol | [12] |

| Purity | >95% | [12] |

| Solubility | Soluble in DMSO, DMF | [8] |

| Reactive Group | Methyltetrazine | [9] |

| Cleavage Mechanism | Enzymatic (e.g., Cathepsin B) | [4][5] |

Synthesis of an ADC using this compound: A Step-by-Step Workflow

The synthesis of an ADC using this linker involves a three-stage process: modification of the antibody, preparation of the drug-linker conjugate, and the final click reaction.

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis and characterization of an ADC using the this compound linker.

Protocol for TCO-Modification of Antibody

This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) group via reaction with a TCO-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester (n=1-12)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate buffer (1M, pH 8.5)

-

Spin desalting columns (e.g., 40K MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

-

TCO-NHS Ester Solution: Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO immediately before use.

-

Reaction Setup: In a microcentrifuge tube, add the antibody solution. Add 1/10th volume of 1M sodium bicarbonate buffer (pH 8.5) to raise the pH.

-

Conjugation: Add a 10-20 molar excess of the TCO-NHS ester solution to the antibody solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

Purification: Remove the unreacted TCO-NHS ester and byproducts using a spin desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using MALDI-TOF mass spectrometry.

Protocol for Drug-Linker Conjugation

This protocol outlines the conjugation of a cytotoxic drug (e.g., MMAE) to the this compound linker.

Materials:

-

Cytotoxic drug with a reactive amine group (e.g., MMAE)

-

This compound with a reactive ester

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolution: Dissolve the cytotoxic drug and a 1.2 molar equivalent of the activated this compound linker in anhydrous DMF or DMSO.

-

Base Addition: Add 3-4 molar equivalents of DIPEA to the reaction mixture to facilitate the coupling.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol for Methyltetrazine-TCO Ligation (Click Reaction)

This protocol describes the final conjugation of the drug-linker complex to the TCO-modified antibody.

Materials:

-

TCO-modified antibody

-

Drug-linker complex (e.g., MMAE-Gly-Gly-Gly-PEG4-methyltetrazine)

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the TCO-modified antibody with a 1.5 to 3 molar excess of the drug-linker complex in PBS, pH 7.4.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight.

-

Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove excess drug-linker complex and any aggregates.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the ADC

Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked or other site-specifically conjugated ADCs.[13][14]

Illustrative Data:

| ADC Species | Retention Time (min) | Peak Area (%) |

| Unconjugated Ab (DAR=0) | 5.2 | 5.1 |

| DAR=2 | 8.9 | 24.8 |

| DAR=4 | 12.5 | 60.3 |

| DAR=6 | 15.1 | 8.2 |

| DAR=8 | 17.3 | 1.6 |

| Average DAR | 3.9 |

In Vitro Plasma Stability

The stability of the ADC in plasma is crucial to prevent premature drug release and associated off-target toxicity.[15][16][17]

Illustrative Data:

| Time (days) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |

| 0 | 100 | 100 |

| 1 | 98.2 | 95.5 |

| 3 | 95.1 | 89.7 |

| 7 | 90.3 | 82.1 |

In Vitro Cytotoxicity

The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines that express the target antigen.[18][19][20]

Illustrative Data:

| Cell Line | Target Antigen Expression | ADC IC50 (nM) |

| SK-BR-3 | High | 0.5 |

| BT-474 | Moderate | 2.1 |

| MDA-MB-231 | Low/Negative | >1000 |

Mechanism of Action and Cellular Processing

The mechanism of action of an ADC synthesized with a this compound linker involves several key steps.

Caption: Cellular processing of the ADC.

-

Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

-

Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

-

Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-Gly peptide linker.[21][22]

-

Payload Release: This cleavage initiates the release of the active cytotoxic payload into the cytoplasm.

-

Drug Action: The released payload interacts with its intracellular target (e.g., tubulin for MMAE), leading to cell cycle arrest and apoptosis.

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its combination of a protease-cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal methyltetrazine handle enables the creation of highly potent, stable, and specific ADCs. The detailed protocols and characterization methods provided in this guide offer a framework for researchers and drug developers to effectively utilize this innovative linker in their pursuit of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocat.com [biocat.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS: 2353409-82-0 | AxisPharm [axispharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrazine-TCO Ligation: From Core Principles to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. This guide provides a comprehensive overview of the tetrazine-TCO ligation, detailing its underlying mechanism, kinetic parameters, and practical applications, with a focus on empowering researchers in the fields of chemical biology and drug development.

Core Mechanism: A Rapid and Irreversible Bioorthogonal Reaction

The tetrazine-TCO ligation is a powerful conjugation strategy that proceeds via a [4+2] cycloaddition mechanism. In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, reacting with the strained, electron-rich trans-cyclooctene, which serves as the dienophile.[1][2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible formation of a stable dihydropyridazine (B8628806) conjugate and the release of nitrogen gas as the sole byproduct.[1][3] This irreversible process drives the reaction to completion.[1]

The reaction's exceptional speed is a key advantage, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[4][5] This high reactivity allows for efficient ligation even at low micromolar or nanomolar concentrations, which is crucial for in vivo applications where reactant concentrations are inherently limited.[6] Furthermore, the reaction proceeds under mild, physiological conditions (aqueous media, room temperature, neutral pH) without the need for cytotoxic catalysts like copper, a significant advantage over other click chemistry reactions.[6]

Quantitative Data: A Comparative Look at Reactivity and Stability

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific structures of the tetrazine and TCO derivatives used. The tables below summarize key quantitative data on reaction kinetics and stability for a variety of commonly used reactants.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs

| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 ± 15,000 | 25 °C, pure water |

| 3,6-dipyridyl-s-tetrazine derivative | s-TCO | 3,300,000 ± 40,000 | Not specified |

| [¹¹¹In]In-labeled-Tz | TCO-conjugated CC49 antibody | 13,000 ± 80 | 37 °C, PBS |

| Mono-substituted aryl-Tz (Phenyl) | TCO | 100 | 25 °C, 1,4-dioxane |

| Mono-substituted aryl-Tz (2-Pyridyl) | TCO | 620 | 25 °C, 1,4-dioxane |

| H-phenyl-Tz, pyrimidyl-phenyl-Tz, bis(pyridyl)-Tz | TCO | >39,000 | 37 °C, DPBS |

| Methyl-substituted Tetrazine | TCO | up to 1000 | Not specified |

| Hydrogen substituted tetrazines | TCO | up to 30,000 | Not specified |

d-TCO: dioxolane-fused trans-cyclooctene; s-TCO: conformationally-strained trans-cyclooctene; PBS: Phosphate-Buffered Saline; DPBS: Dulbecco's Phosphate-Buffered Saline.

Table 2: Stability of Tetrazine and TCO Derivatives

| Derivative | Condition | Stability |

| Alkyl substituted tetrazines | PBS | High (>96% remaining after 10 h) |

| Electron-withdrawing group containing tetrazines | PBS | Lower stability |

| Methyl-substituted Tetrazine | Fetal bovine serum, 37°C | High (>90% remaining after 10 h) |

| H-Tetrazine | Fetal bovine serum, 37°C | Moderate (~40% remaining after 10 h) |

| TCO-conjugated CC49 antibody | In vivo | 75% remained reactive after 24 h |

| s-TCO | High thiol concentrations (30 mM) | Prone to isomerization |

| d-TCO | Aqueous solution, room temperature | No decomposition observed |

Experimental Protocols: Practical Guidance for Key Applications

This section provides detailed methodologies for common applications of the tetrazine-TCO ligation.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO and tetrazine derivatives.[1]

Materials:

-

Protein 1

-

Protein 2

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

1 M NaHCO₃

-

PBS buffer (pH 6-9)

-

Spin desalting columns

Procedure:

-

Protein 1 Activation with TCO-NHS ester:

-

Mix 100 µg of Protein 1 with 5 µl of 1 M NaHCO₃ in a final volume of 100 µl with PBS-based solution.

-

Add 20 nmol of TCO-PEG-NHS ester to the mixture.

-

Incubate at room temperature for 60 minutes.

-

Purify the TCO-activated Protein 1 using a spin desalting column.

-

-

Protein 2 Activation with Methyl-tetrazine-NHS ester:

-

Mix 100 µg of Protein 2 with 5 µl of 1 M NaHCO₃ in a final volume of 100 µl with PBS-based solution.

-

Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the mixture.

-

Incubate at room temperature for 60 minutes.

-

Purify the tetrazine-activated Protein 2 using a spin desalting column.

-

-

Ligation Reaction:

-

Mix the purified TCO-Protein 1 and tetrazine-Protein 2 in a 1:1 molar ratio.

-

Rotate the mixture for 1 hour at room temperature.

-

The resulting protein-protein conjugate is now ready for use.

-

Protocol 2: Pretargeted In Vivo Imaging

This protocol describes a two-step pretargeting strategy for in vivo imaging using a TCO-modified antibody and a radiolabeled tetrazine.[7][8]

Materials:

-

TCO-functionalized targeting moiety (e.g., antibody)

-

Radiolabeled tetrazine

-

Animal model with the target of interest

-

Imaging modality (e.g., PET/CT or SPECT/CT)

Procedure:

-

Step 1: Administration of the Targeting Moiety:

-

Administer the TCO-functionalized antibody to the animal model.

-

Allow sufficient time for the antibody to accumulate at the target site and for unbound antibody to clear from circulation (typically 24-72 hours).[8]

-

-

Step 2: Administration of the Radiolabeled Tetrazine:

-

Administer the radiolabeled tetrazine to the animal. The tetrazine will rapidly circulate and react specifically with the TCO-modified antibody that has accumulated at the target site.[7]

-

-

Step 3: In Vivo Imaging:

-

After allowing for the clearance of unbound radiolabeled tetrazine, perform imaging using the appropriate modality (e.g., PET or SPECT).[7] The signal from the radiolabel will be concentrated at the target site, providing a high-contrast image.

-

Visualizing the Workflow: Pretargeted In Vivo Imaging

The following diagram illustrates the logical flow of a pretargeted in vivo imaging experiment using tetrazine-TCO ligation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Gly-Gly-Gly-PEG4-methyltetrazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Gly-Gly-Gly-PEG4-methyltetrazine, a key reagent in bioconjugation and antibody-drug conjugate (ADC) development. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for researchers to determine these critical parameters.

Introduction

This compound is a heterobifunctional linker that combines a tripeptide motif, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive methyltetrazine moiety.[1][2] The Gly-Gly-Gly sequence can act as a substrate for certain proteases, allowing for cleavable linker designs in ADCs. The PEG4 spacer significantly enhances the hydrophilicity of the molecule, which is generally expected to improve aqueous solubility and reduce aggregation.[1][3][4] The methyltetrazine group participates in highly efficient and selective bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO). The methyl substituent on the tetrazine ring is known to increase its stability compared to unsubstituted tetrazines.[5]

Solubility Profile